molecular formula C10H10N2 B107616 4-Aminoquinaldine CAS No. 6628-04-2

4-Aminoquinaldine

Cat. No.: B107616
CAS No.: 6628-04-2
M. Wt: 158.2 g/mol
InChI Key: COCFIBRMFPWUDW-UHFFFAOYSA-N
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Description

4-Aminoquinaldine, also known as 4-Amino-2-methylquinoline, is an organic compound with the molecular formula C₁₀H₁₀N₂. It is a derivative of quinoline, characterized by the presence of an amino group at the fourth position and a methyl group at the second position of the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

4-Aminoquinaldine, also known as 2-methylquinolin-4-amine, is believed to function as an inhibitor of certain enzymes . Specifically, it is thought to impede the activity of enzymes involved in quinaldine metabolism .

Mode of Action

The precise mode of action of this compound remains incompletely understood. It is suggested that the effectiveness of this compound and related analogues is partly dependent upon drug accumulation in the acidic digestive vacuole . The presence of a short linker chain is believed to enable the molecule to circumvent the parasite-resistance mechanism, making it active against resistant parasites .

Biochemical Pathways

This compound derivatives have been found to present inhibitory effects on Leishmania donovani promastigotes and amastigotes .

Pharmacokinetics

It is known that 4-aminoquinolines, a related class of compounds, are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination .

Result of Action

It is known that this compound derivatives have inhibitory effects onLeishmania donovani promastigotes and amastigotes , suggesting that the compound may have antiparasitic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s crystallization is favored under hydrothermal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminoquinaldine can be synthesized through various methods. One common approach involves the reduction of 4-nitroquinaldine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-methylquinoline with ammonia under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-nitroquinaldine. This process involves the use of a palladium on carbon catalyst and hydrogen gas at elevated temperatures and pressures. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinaldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFIBRMFPWUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216477
Record name 4-Amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6628-04-2
Record name 4-Amino-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinaldinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6628-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60281
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Record name 4-Amino-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-QUINALDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ7028HHH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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